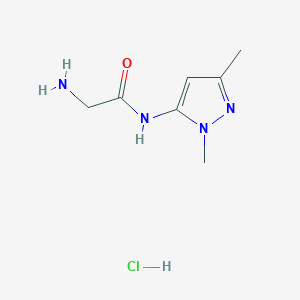
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamides are a group of synthetic compounds that contain the sulfonamide chemical group . They are used in various fields, including medicinal chemistry and drug discovery.
Synthesis Analysis
The synthesis of new pyridines with a sulfonamide moiety can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism . This process involves the use of a novel quinoline-based dendrimer-like ionic liquid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of new pyridines with a sulfonamide moiety involve a cooperative vinylogous anomeric-based oxidation mechanism .Applications De Recherche Scientifique
Sulfonamide Inhibitors and Applications
Sulfonamide compounds, recognized for their antibacterial properties, have evolved to play significant roles in treating bacterial infections and conditions caused by other microorganisms. These compounds are utilized in various therapeutic areas beyond their traditional use, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in antiviral, anticancer, and Alzheimer's disease treatments. The versatility of sulfonamides underscores their continued importance in drug development, showcasing their application across a wide range of diseases including cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Heterocyclic N-oxide Molecules in Drug Development
Heterocyclic N-oxide molecules, including those derived from pyridine, have demonstrated significant potential in organic synthesis, catalysis, and drug development. Their functionalities make them valuable in creating metal complexes, designing catalysts, and developing medicines with anticancer, antibacterial, and anti-inflammatory activities. This highlights the ongoing advancements in using heterocyclic compounds for medical applications, indicating the potential of related structures, such as N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide, in drug development (Li et al., 2019).
Environmental and Health Implications
The presence of sulfonamides in the environment, derived mainly from agricultural activities, poses potential hazards to human health by altering microbial populations. This environmental persistence calls for further research to understand the effects of such compounds on plant physiology and productivity, alongside their uptake, translocation, and metabolism in plants. This area of study indirectly relates to the scientific applications of sulfonamides by emphasizing the need to consider environmental and health impacts in their broader use (Baran et al., 2011).
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-11-4-6-12(7-5-11)20-14(17-18-19-20)10-16-23(21,22)13-3-2-8-15-9-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQIDZVSCASEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2535891.png)
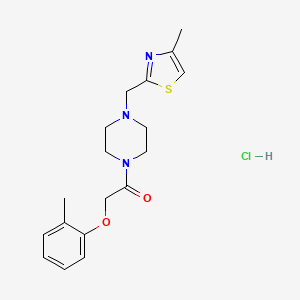
![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)
![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)
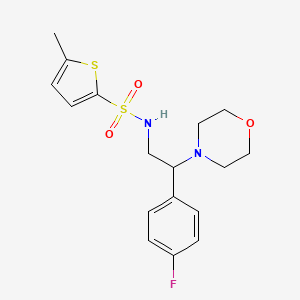
![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)
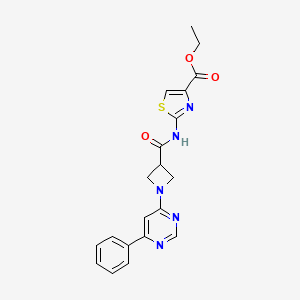

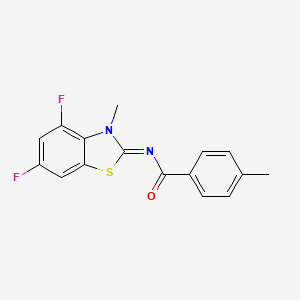
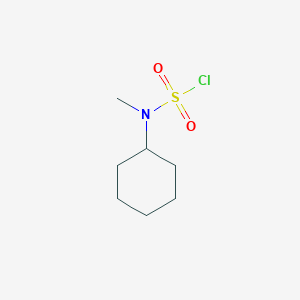
![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)
